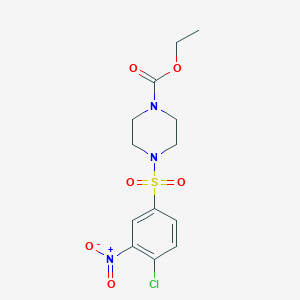

![molecular formula C18H15N3O B2461741 (E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 1351509-58-4](/img/structure/B2461741.png)

(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

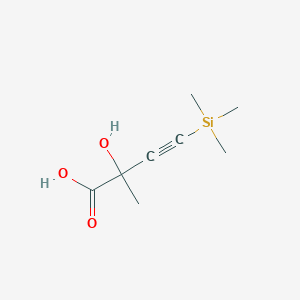

Unfortunately, I couldn’t find any specific information about the synthesis of “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile” in the available resources.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the current resources.Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile” include its molecular formula, molecular weight, and other related properties1. However, detailed properties like melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

Compounds similar to (E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile have been studied for their antiproliferative properties. For example, (E)-2-(1H-benzo[d] [1,2,3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile demonstrated potency against various human cell lines derived from hematological and solid human tumors, comparable to etoposide and greater than 6-mercaptopurine in all cell lines tested. The effects on cell cycle distribution and a detailed molecular modeling study of the binding mode of these compounds on tubulin suggest their potential as tubulin binding agents (Carta et al., 2011).

Antimicrobial Activities

Several derivatives of 1H-benzo[d]imidazole, similar in structure to the compound , have been synthesized and tested for antimicrobial activity. For instance, a study synthesized various Schiff bases of 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide and tested them for antimicrobial activity, revealing potential as novel fused heterocyclic compounds with significant antimicrobial properties (Khairwar et al., 2021).

Corrosion Inhibition

Compounds containing the benzo[d]imidazole moiety have been evaluated for their corrosion inhibition properties. For instance, derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol demonstrated potential as corrosion inhibitors in acidic environments. The studies on these compounds include evaluations using various techniques like gravimetric, electrochemical, and surface analysis, suggesting their effectiveness in protecting materials from corrosion (Prashanth et al., 2021).

Antioxidant Properties

Similar compounds have also been investigated for their antioxidant activities. For instance, novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles were synthesized and their antioxidant properties evaluated. The studies focused on their abilities to inhibit lipid peroxidation and their free radical scavenging capacities, indicating potential applications in areas requiring antioxidant properties (Alp et al., 2015).

Safety And Hazards

There is no specific information available about the safety and hazards of “(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile”.

Zukünftige Richtungen

The future directions for this compound are not specified in the available resources.

Please note that the information provided is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. For a more detailed analysis, consultation with a chemist or a related expert might be necessary.

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-21-16-9-5-4-8-15(16)20-18(21)14(12-19)11-13-7-3-6-10-17(13)22-2/h3-11H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCMQKRTDLVWQP-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)